

Technical Guide: Physical Properties of Tert-butyl 4-chloropiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-chloropiperidine-1-carboxylate*

Cat. No.: *B136478*

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Introduction

Tert-butyl 4-chloropiperidine-1-carboxylate, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a chlorine atom at the 4-position, along with the protective tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Understanding its physical properties is fundamental for its effective use in reaction design, process scale-up, purification, and formulation.

This technical guide provides a concise overview of the known physical properties of **tert-butyl 4-chloropiperidine-1-carboxylate** (CAS No: 154874-94-9). It includes a summary of its physicochemical data and detailed, standardized protocols for the experimental determination of key physical characteristics.

Core Physical and Chemical Properties

The physical properties of a compound dictate its behavior in various laboratory and industrial settings. While extensive experimental data for this specific intermediate is not always publicly documented, the following table summarizes key computed and available data.

Property	Value	Source
IUPAC Name	tert-butyl 4-chloropiperidine-1-carboxylate	PubChem[1]
CAS Number	154874-94-9	ChemScene[2], PubChem[1]
Molecular Formula	C ₁₀ H ₁₈ ClNO ₂	ChemScene[2], PubChem[1]
Molecular Weight	219.71 g/mol	ChemScene[2], PubChem[1]
Appearance	Solid	Sigma-Aldrich
LogP (calculated)	2.6247	ChemScene[2]
Topological Polar Surface Area (TPSA)	29.54 Å ²	ChemScene[2]
Hydrogen Bond Acceptors	2	ChemScene[2]
Hydrogen Bond Donors	0	ChemScene[2]
Storage Temperature	2-8°C (Refrigerated)	BLD Pharm[3]

Note: Experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. The data presented are primarily from computational models.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory methods for determining the principal physical properties of a solid compound like **tert-butyl 4-chloropiperidine-1-carboxylate**.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

- Sample Preparation: A small quantity of the dry, crystalline **tert-butyl 4-chloropiperidine-1-carboxylate** is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube). The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- Reporting: The melting point is reported as the range $T_1 - T_2$.

Density Determination

Density is the mass of a substance per unit of volume. For a solid, this can be determined using the liquid displacement method.

Methodology: Liquid Displacement

- Mass Measurement: An analytical balance is used to accurately measure the mass (m) of a sample of **tert-butyl 4-chloropiperidine-1-carboxylate**.
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent). The initial volume (V_1) is recorded.
- Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
- Final Volume: The new volume (V_2) of the liquid is recorded. The volume of the solid is calculated as $V = V_2 - V_1$.
- Calculation: The density (ρ) is calculated using the formula: $\rho = m/V$.

Solubility Determination

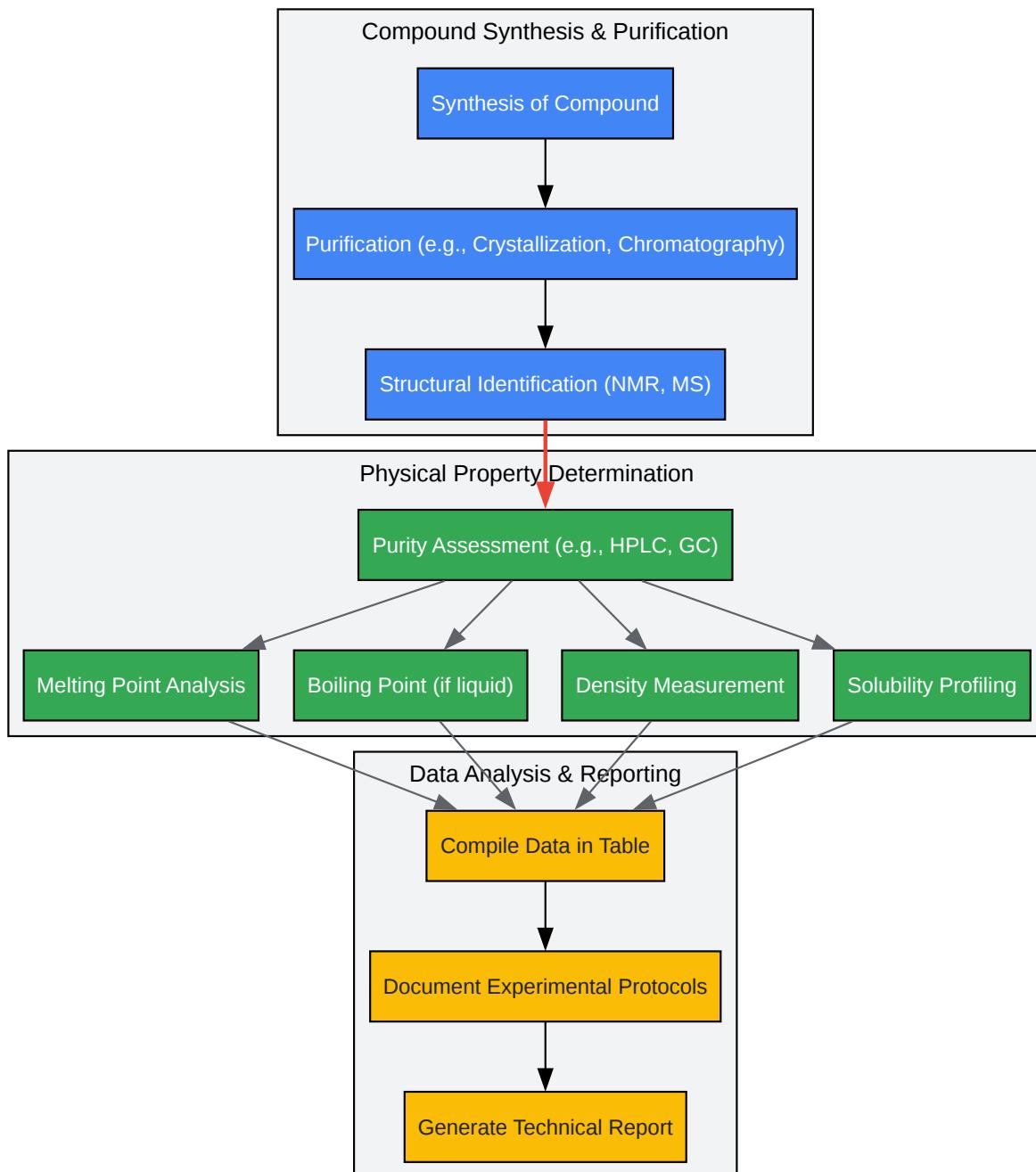
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

- Preparation: A series of vials is prepared, each containing a known volume of a selected solvent (e.g., water, ethanol, dichloromethane, acetone).
- Addition of Solute: A pre-weighed amount of **tert-butyl 4-chloropiperidine-1-carboxylate** is added to each vial. The vials are sealed to prevent solvent evaporation.
- Equilibration: The vials are agitated (e.g., on a shaker or stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.
- Analysis: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy after creating a calibration curve).
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel chemical intermediate like **tert-butyl 4-chloropiperidine-1-carboxylate**.

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Caption: Workflow for Chemical Intermediate Characterization.

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